molecular formula C20H24Cl2N6O4 B2690872 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-56-7

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2690872
CAS No.: 332103-56-7
M. Wt: 483.35
InChI Key: KIFWVDMPJZQZQI-UHFFFAOYSA-N
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Description

The compound “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic molecule that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multiple steps, including the formation of the purine core, functionalization of the side chains, and introduction of the piperazine moiety. Common reagents and conditions might include:

    Purine Core Formation: Starting from a suitable purine precursor, such as 6-chloropurine, through nucleophilic substitution reactions.

    Side Chain Functionalization: Introduction of the 2,4-dichlorophenoxy group via etherification reactions.

    Piperazine Introduction: Coupling reactions to attach the piperazine ring to the purine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the hydroxyl group to a ketone.

    Reduction: Reduction of the nitro groups (if present) to amines.

    Substitution: Nucleophilic substitution reactions at the purine core or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted purines and phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
  • 7-(3-chlorophenoxy)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N6O4/c1-25-5-7-27(8-6-25)19-23-17-16(18(30)24-20(31)26(17)2)28(19)10-13(29)11-32-15-4-3-12(21)9-14(15)22/h3-4,9,13,29H,5-8,10-11H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWVDMPJZQZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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